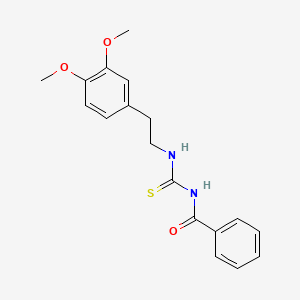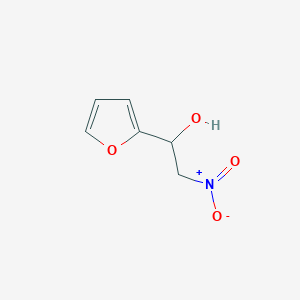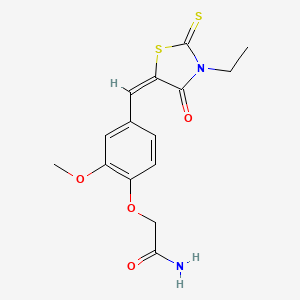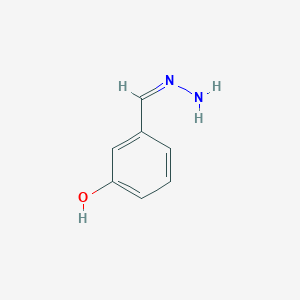
3-(Hydrazonomethyl)phenol
Descripción general
Descripción
“3-(Hydrazonomethyl)phenol” is a chemical compound with the molecular formula C7H8N2O . It has a molecular weight of 136.15100 .
Synthesis Analysis
The synthesis of phenolic compounds like “this compound” can be achieved through various laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group attached to a hydrazonomethyl group . The phenol group is a benzene ring with a hydroxyl group, and the hydrazonomethyl group consists of a hydrazine functional group attached to a methyl group .Chemical Reactions Analysis
Phenolic compounds like “this compound” are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They are also known to undergo oxidation to yield quinones .Aplicaciones Científicas De Investigación
Structural and Biological Insights
The Schiff's bases derived from condensation reactions involving 3-(Hydrazonomethyl)phenol have been synthesized and characterized, revealing their potential in antimicrobial activities. Specifically, compounds such as 2(hydrazonomethyl)phenol, synthesized through condensation with salicylaldehyde, exhibit significant structural features conducive to biological activity. These compounds have been tested in vitro against various bacteria, including Escherichia coli and Staphylococcus aureus, showcasing their antimicrobial potential (Belal, Zayed, El-desawy, & Rakha, 2015).
Chemical Synthesis and Molecular Analysis
In the realm of chemical synthesis, this compound serves as a precursor for creating novel hydrazone derivatives with significant molecular and crystal structure characteristics. These derivatives demonstrate unique properties, such as enhanced emission upon interaction with specific ions, making them suitable for applications in sensing technologies (Güntepe, Saraçoǧlu, Çalışkan, Yüksektepe, & Cukurovalı, 2012).
Metallurgical and Material Science Applications
Further applications of this compound can be found in the synthesis of metal complexes, demonstrating its versatility in forming stable cyclometallated compounds. These complexes are of interest for their potential in material sciences, including magnetism and electrochemistry, which can be pivotal in developing new materials with specific magnetic or conductive properties (Chitrapriya, Mahalingam, Zeller, & Natarajan, 2008).
Environmental and Corrosion Studies
The derivatives of this compound also find applications in environmental science, particularly in the development of organic nanoparticles that serve as inhibitors for metal corrosion. This application is crucial for extending the lifespan of metal structures and components in various industrial settings, showcasing the compound's role in sustainability and maintenance (Mandour, Nazeer, Al‐Hetlani, Madkour, & Abdel‐Monem, 2018).
Mecanismo De Acción
Target of Action
It is known that phenolic compounds, such as 3-(hydrazonomethyl)phenol, often interact with proteins, enzymes, and cellular structures, modulating their function .
Mode of Action
Phenolic compounds are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the structure and function of the target molecules, affecting cellular processes.
Biochemical Pathways
Phenolic compounds like this compound can affect various biochemical pathways. They are known to be involved in electrophilic aromatic substitution reactions . The hydroxyl group of phenol is ortho and para directing and makes the aromatic ring strongly activated towards electrophilic aromatic substitution reaction .
Pharmacokinetics
Phenolic compounds are generally known to have low oral bioavailability due to extensive metabolism by phase 1 and phase 2 enzymes in the enterocytes, liver, and gut microbiota .
Result of Action
Phenolic compounds are known to have various biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and temperature can affect the compound’s stability and reactivity . Additionally, the presence of other molecules can influence its absorption and metabolism .
Safety and Hazards
Direcciones Futuras
Phenolic compounds are gaining attention due to their beneficial physiological effects, including antioxidant, anticancer, antidiabetic, anti-inflammatory, and neuroprotective effects . The future of “3-(Hydrazonomethyl)phenol” and similar compounds may lie in their potential use as antimicrobials , and in the development of new synthesis methods and accurate methods for their detection and analysis .
Propiedades
IUPAC Name |
3-[(Z)-hydrazinylidenemethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-9-5-6-2-1-3-7(10)4-6/h1-5,10H,8H2/b9-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUATCMAQLIAIL-UITAMQMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N\N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



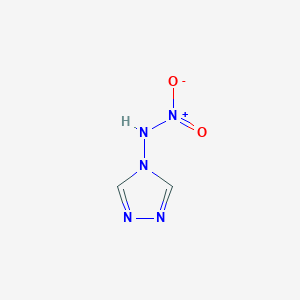
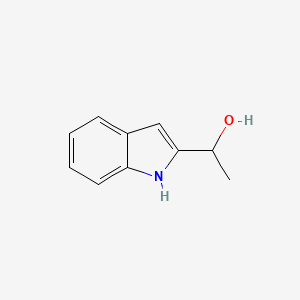
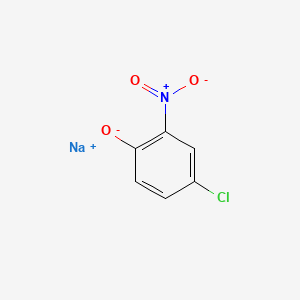

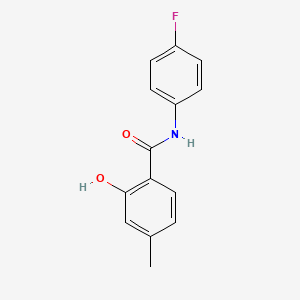
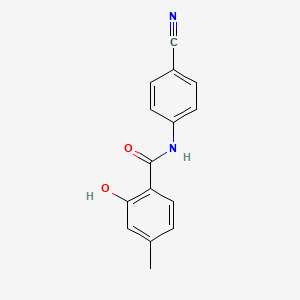

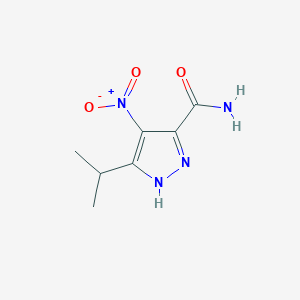
![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-2-[(1,1-dimethylethyl)(phenylmethyl)amino]-](/img/structure/B3270097.png)


